Sulfo-Cy7.5 carboxylic acid
Description
Contextualization within Near-Infrared (NIR) Fluorophore Research
Near-infrared (NIR) fluorophores are compounds that absorb and emit light in the NIR region of the electromagnetic spectrum, typically defined as the wavelength range from 650 to 900 nm. Research in this area is driven by the significant advantages this spectral window offers for biological imaging. researchgate.net Biological tissues have lower absorption and autofluorescence in the NIR range compared to the visible spectrum, which allows for deeper tissue penetration and a higher signal-to-noise ratio. researchgate.net This makes NIR fluorophores particularly valuable for in vivo imaging studies.
Sulfo-Cy7.5 carboxylic acid is a prominent example of a water-soluble, NIR fluorescent dye. lumiprobe.comantibodies.com Its spectral properties place it firmly within the NIR window, making it a useful tool for non-invasive imaging. antibodies.combroadpharm.com Structurally, it is similar to the well-known dye Indocyanine Green (ICG); however, Sulfo-Cy7.5 incorporates a rigid trimethine linker in its design. lumiprobe.comantibodies.com This structural rigidity enhances its fluorescence quantum yield, resulting in a brighter signal compared to more flexible molecules like ICG. lumiprobe.comantibodies.combroadpharm.com The presence of a terminal carboxylic acid group provides a reactive site for conjugation to other molecules, although the compound can also be used as a non-reactive fluorescent marker. broadpharm.commedkoo.com
Table 1: Photophysical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Excitation Maximum | 778 nm | lumiprobe.combroadpharm.com |
| Emission Maximum | 797 nm | lumiprobe.combroadpharm.com |
| Molar Extinction Coefficient | 222,000 M⁻¹cm⁻¹ | lumiprobe.comantibodies.combroadpharm.com |
| Fluorescence Quantum Yield | 0.21 | lumiprobe.combroadpharm.com |
| Molecular Formula | C₄₅H₄₅K₃N₂O₁₄S₄ | antibodies.combroadpharm.com |
Historical Development and Evolution of Sulfo-Cyanine Dyes
The history of cyanine (B1664457) dyes dates back more than a century, with their initial application being in the photographic industry to sensitize silver halide emulsions to a wider range of light wavelengths. wikipedia.orgosti.gov Their transition into the life sciences was propelled by their strong light-absorbing properties and high luminescence. google.com In the early 1990s, the Waggoner lab at Carnegie Mellon University played a pivotal role in adapting these dyes for biological labeling. glenresearch.com
A significant challenge with early cyanine dyes used in biological applications was their tendency to aggregate in aqueous environments due to their hydrophobic nature. biotium.com This aggregation leads to fluorescence quenching, diminishing their effectiveness. The breakthrough came with the introduction of sulfonation. biotium.com Researchers, notably Dr. Ratan Mujumdar in the Waggoner lab, successfully synthesized a new class of "sulfoindocyanine" dyes by incorporating sulfonic acid groups directly onto the indolenine rings of the cyanine structure. glenresearch.com
This chemical modification had two profound effects. First, the negatively charged sulfonate groups dramatically increased the water solubility of the dyes. glenresearch.commdpi.com Second, the electrostatic repulsion between the charged groups prevented the dye molecules from stacking together, thereby mitigating aggregation-induced quenching. glenresearch.com This innovation resulted in significantly brighter and more photostable fluorescent labels that were highly effective for conjugating to biomolecules like antibodies and proteins, even at high labeling densities. glenresearch.combiotium.com This new class of sulfonated cyanine dyes, which includes predecessors to Sulfo-Cy7.5, became immensely popular and were commercialized, fundamentally advancing the capabilities of fluorescence-based biological detection. glenresearch.combiotium.com
Significance of Sulfonated Cyanine Derivatives in Biomedical Science
The introduction of sulfonate groups to the cyanine core structure provides critical advantages that make these derivatives highly significant in biomedical science. The primary benefit is the marked enhancement in water solubility. mdpi.comcreative-diagnostics.com This allows for labeling reactions to be performed in aqueous buffers, minimizing or eliminating the need for organic co-solvents that can denature sensitive proteins or other biomolecules. creative-diagnostics.comlumiprobe.com
Furthermore, the prevention of dye aggregation is a key factor in their utility. glenresearch.com By reducing the formation of non-fluorescent H-aggregates, sulfonation ensures that the dyes remain bright and their fluorescent properties are stable, which is crucial for reliable quantification in assays. biotium.com This improved hydrophilicity also leads to reduced non-specific binding, where the dye might otherwise stick to surfaces or unintended biological molecules, thereby improving the accuracy of targeted imaging and detection. glenresearch.com
Because of these favorable characteristics, sulfonated cyanine dyes are versatile tools used across a wide array of biomedical research applications. They are employed to label proteins, antibodies, peptides, and nucleic acid probes for use in techniques such as flow cytometry, fluorescence microscopy, and in vivo imaging. wikipedia.orggoogle.comcreative-diagnostics.com The enhanced water solubility and reduced aggregation of sulfonated dyes like this compound make them particularly well-suited for creating bright and stable bioconjugates for advanced diagnostic and research purposes. creative-diagnostics.comlumiprobe.com
Table 2: Comparison of Sulfonated vs. Non-Sulfonated Cyanine Dyes
| Feature | Sulfonated Cyanines (e.g., Sulfo-Cy7.5) | Non-Sulfonated Cyanines (e.g., Cy7.5) | Reference(s) |
|---|---|---|---|
| Solubility | High solubility in water and aqueous buffers. | Low aqueous solubility; requires organic co-solvents (e.g., DMSO, DMF) for dissolution. | lumiprobe.comapexbt.com |
| Aggregation | Reduced tendency to aggregate in aqueous solutions due to electrostatic repulsion. | Prone to aggregation in aqueous media, which can cause fluorescence quenching. | glenresearch.combiotium.com |
| Labeling Protocol | Can be used directly in aqueous buffers, simplifying the labeling of sensitive biomolecules. | Requires addition of organic co-solvents to the reaction mixture. | creative-diagnostics.comlumiprobe.com |
| Purification | Unreacted dye can be efficiently removed by dialysis against aqueous buffers. | Dialysis is less effective for removing unreacted dye; chromatography is often required. | lumiprobe.com |
| Applications | Ideal for labeling sensitive proteins, in vivo imaging, and applications requiring high water solubility. | Used in applications where organic solvents are tolerated, such as oligonucleotide synthesis. | glenresearch.comcreative-diagnostics.com |
Properties
Molecular Formula |
C45H45K3N2O14S4 |
|---|---|
Molecular Weight |
1083.4 g/mol |
IUPAC Name |
tripotassium;(2Z)-3-(5-carboxypentyl)-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C45H48N2O14S4.3K/c1-44(2)39(46(5)35-17-15-31-33(42(35)44)23-29(62(50,51)52)25-37(31)64(56,57)58)19-13-27-10-9-11-28(22-27)14-20-40-45(3,4)43-34-24-30(63(53,54)55)26-38(65(59,60)61)32(34)16-18-36(43)47(40)21-8-6-7-12-41(48)49;;;/h13-20,22-26H,6-12,21H2,1-5H3,(H4-,48,49,50,51,52,53,54,55,56,57,58,59,60,61);;;/q;3*+1/p-3 |
InChI Key |
PXONAKGPEHLATG-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Structural Features and Chemical Reactivity of Sulfo Cy7.5 Carboxylic Acid
Core Chromophore Architecture of Heptamethine Cyanine (B1664457) Dyes
The fundamental structure of heptamethine cyanine dyes, including Sulfo-Cy7.5, consists of two nitrogen-containing heterocyclic rings connected by a polymethine chain. nih.gov In the case of heptamethine cyanines, this chain is composed of seven methine (-CH=) units. This extended conjugated system is the chromophore responsible for the dye's strong absorption and fluorescence in the near-infrared region, typically between 700 and 900 nm. nih.gov The length of the polymethine chain is a critical determinant of the dye's spectral properties; longer chains result in absorption and emission at longer wavelengths. spiedigitallibrary.org
The general structure of these dyes allows for modifications at various positions, including the heterocyclic rings and the polymethine chain itself, which can fine-tune their photophysical properties. mdpi.comacs.org For instance, substitutions on the heterocyclic rings can influence the electron-donating or -withdrawing nature of the system, thereby shifting the absorption and emission maxima. mdpi.com The delocalization of π-electrons across the polymethine bridge is central to the dye's intense absorption, characterized by high molar extinction coefficients. apexbt.com
Role of Sulfonate Moieties in Enhancing Aqueous Solubility
A significant feature of Sulfo-Cy7.5 carboxylic acid is the presence of sulfonate (-SO₃⁻) groups. These moieties are incorporated into the cyanine dye structure to dramatically improve its water solubility. creative-diagnostics.comglpbio.com While non-sulfonated cyanine dyes often have low aqueous solubility and require organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for use in biological applications, sulfonated versions can be readily dissolved in aqueous buffers. lumiprobe.comlumiprobe.com
The charged sulfonate groups also play a crucial role in reducing the tendency of the dye molecules to aggregate in aqueous solutions. glpbio.comlumiprobe.com Dye aggregation can lead to quenching of fluorescence and alter the spectral properties, thus diminishing the reliability of experimental results. By minimizing aggregation, the sulfonate groups help maintain the monomeric and highly fluorescent state of the dye, even at high concentrations. creative-diagnostics.com This enhanced solubility and reduced aggregation make sulfonated cyanine dyes particularly well-suited for labeling biomolecules directly in their native aqueous environments. apexbt.comcreative-diagnostics.com
Functional Significance of the Carboxylic Acid Group for Bioconjugation
The carboxylic acid (-COOH) group on the Sulfo-Cy7.5 molecule serves as a critical functional handle for covalent attachment to other molecules, a process known as bioconjugation. nih.govresearchgate.net This functional group can be chemically activated to react with primary amine groups (-NH₂) present on biomolecules such as proteins, antibodies, and peptides, forming a stable amide bond. broadpharm.comnih.gov
This ability to form stable conjugates is essential for a wide range of applications, including in vivo imaging, where the dye is attached to a targeting molecule that can selectively bind to specific cells or tissues. The presence of a single carboxylic acid group is often desirable for protein labeling to ensure specific, single-site attachment and to prevent cross-linking of proteins. rsc.org The anionic nature of the carboxylate group at physiological pH can also help to reduce non-specific binding to other biological components.
Influence of Rigidized Linkers on Molecular Conformation and Photophysics
This compound incorporates a rigidized trimethylene chain within its structure. broadpharm.comglpbio.com This structural feature is designed to increase the rigidity of the polymethine chain, which has a significant impact on the dye's photophysical properties. nih.gov In flexible cyanine dyes, non-radiative decay pathways, such as cis-trans isomerization around the bonds in the polymethine chain, can compete with fluorescence, leading to lower quantum yields. sci-hub.stcambridge.org
Synthetic Methodologies and Chemical Modifications
Solution-Phase Synthesis Approaches for Sulfo-Cy7.5 Carboxylic Acid
The solution-phase synthesis of asymmetric pentamethine cyanine (B1664457) dyes like this compound is typically achieved through a stepwise condensation approach. acs.orgnih.gov This method involves the reaction of two different quaternized nitrogen-containing heterocyclic precursors, one of which contains the carboxylic acid functionality, with a reagent that forms the pentamethine bridge.
A common strategy can be outlined in the following key steps:
Synthesis of Precursors : The synthesis begins with the preparation of two distinct indolenine-based precursors. One precursor is a simple N-alkylated indolenine salt. The second precursor is functionalized with a linker arm terminating in a carboxylic acid. This is often achieved by alkylating the indolenine nitrogen with a haloalkanoic acid ester, which is later hydrolyzed to the free acid. The sulfonate groups that ensure water solubility are typically already present on the benzindole rings of the precursors.
Hemicyanine Formation : One of the indolenine precursors is reacted with a polymethine bridge-forming reagent, such as malonaldehyde bis(phenylimine) hydrochloride or an activated malonaldehyde derivative, in a solvent like acetic anhydride (B1165640). acs.org This reaction forms an intermediate known as a hemicyanine.
Final Condensation : The purified hemicyanine intermediate is then condensed with the second, different indolenine precursor in a solvent such as ethanol (B145695) or pyridine, often in the presence of a base like sodium acetate (B1210297) or triethylamine. acs.org This final condensation step forms the asymmetric Sulfo-Cy7.5 dye structure.
A modular approach is often favored, where the delicate carboxylic acid functional group is introduced late in the synthesis or protected during the high-temperature condensation steps to prevent side reactions. nih.gov Purification is typically performed using column chromatography to separate the desired asymmetric dye from any symmetric side products that may have formed. acs.org
Asymmetric Synthesis Strategies for Functionalized Cyanine Dyes
The introduction of chirality into cyanine dyes can provide unique spectroscopic probes for studying chiral environments. While specific asymmetric syntheses for Sulfo-Cy7.5 are not widely documented, general strategies for creating chiral cyanine dyes are applicable and typically focus on the synthesis of chiral heterocyclic precursors. google.comresearchgate.net
Key strategies include:
Use of Chiral Starting Materials : Chirality can be introduced by employing enantiomerically pure starting materials. For instance, chiral derivatives of malonaldehyde can be used as the polymethine bridge-forming component, resulting in a chiral center on the conjugated chain. researchgate.net
Synthesis and Separation of Chiral Intermediates : An achiral starting material, such as 2,3-dimethylindole, can be used to synthesize a racemic chiral intermediate, like a chiral Fischer base. The enantiomers of this key intermediate can then be separated, often by forming diastereomeric salts with a chiral resolving agent. Once resolved, the enantiomerically pure intermediate is carried forward to synthesize the final chiral cyanine dye. researchgate.net
Asymmetric Catalysis : Modern asymmetric synthesis techniques can be employed to create chiral precursors. For example, the palladium-catalyzed asymmetric hydrogenation of a prochiral indole (B1671886) derivative can produce a chiral indoline (B122111) with high enantioselectivity. rsc.org This chiral indoline can then be converted into the necessary quaternized heterocyclic precursor for the dye synthesis.
Induction of Axial Chirality : In dimeric dye structures, a stereogenic center on the indolenine ring can be used to direct the formation of a specific, stable atropisomer, resulting in an axially chiral molecule. nih.govrsc.org This is achieved by designing the molecule so that steric hindrance prevents free rotation around the bond connecting the two dye monomers.
These methods introduce a chiral center or axis into the dye structure, which can influence its binding properties and photophysical response in chiral biological systems.
Post-Synthetic Derivatization Techniques
The terminal carboxylic acid of Sulfo-Cy7.5 is a versatile functional handle that can be converted into a variety of reactive groups. This allows for the post-synthetic modification of the dye for specific conjugation chemistries, enabling its attachment to different functional groups on target biomolecules.
The most common activation of the carboxylic acid is its conversion to an N-hydroxysuccinimide (NHS) ester. nih.govresearchgate.net This transformation creates an amine-reactive dye that is highly efficient for labeling proteins and peptides.
Reaction : The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Application : The resulting Sulfo-Cy7.5 NHS ester readily reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, under mild basic conditions (pH 8.0-9.0) to form a stable amide bond. researchgate.net
To enable conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," the carboxylic acid can be functionalized with a terminal alkyne. benthamdirect.com
Reaction : The carboxylic acid is activated (e.g., with HATU or as an NHS ester) and then reacted with an amine-containing alkyne, such as propargylamine, to form a stable amide linkage.
Application : The resulting Sulfo-Cy7.5 alkyne can be efficiently and specifically "clicked" onto molecules bearing an azide (B81097) group in the presence of a copper(I) catalyst.
Complementary to the alkyne functionalization, an azide moiety can be introduced for use in click chemistry.
Reaction : The dye's carboxylic acid is coupled to a small linker molecule that contains an amine at one end and an azide at the other (e.g., 3-azidopropan-1-amine). This is typically achieved using standard carbodiimide chemistry.
Application : Sulfo-Cy7.5 azide is a stable reagent that can be conjugated to alkyne- or cyclooctyne-modified biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, respectively.
For specific targeting of thiol groups, such as those on cysteine residues in proteins, the dye can be derivatized with a maleimide (B117702) group.
Reaction : The carboxylic acid is coupled to an amine-functionalized maleimide derivative (e.g., N-(2-aminoethyl)maleimide) via an amide bond. Care must be taken during the synthesis to avoid premature reaction of the maleimide.
Application : Sulfo-Cy7.5 maleimide is a thiol-reactive probe. It reacts specifically with free sulfhydryl groups at a near-neutral pH (7.0-7.5) to form a stable thioether linkage. This chemistry is widely used for site-specific protein labeling.
Data Tables
Table 1: Physicochemical Properties of this compound and Its Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
|---|---|---|---|---|---|
| This compound | C45H45K3N2O14S4 | 1083.4 | 778 | 797 | 0.21 |
| Sulfo-Cy7.5 NHS ester | C49H48K3N3O16S4 | 1180.5 | 778 | 797 | 0.21 |
| Sulfo-Cy7.5 alkyne | C48H48K3N3O13S4 | 1120.45 | ~778 | ~797 | N/A |
| Sulfo-Cy7.5 maleimide | C51H51K3N4O15S4 | 1205.6 | 788 | 797 | 0.21 |
Data sourced from references researchgate.netresearchgate.net. Note: Spectroscopic properties for the alkyne derivative are assumed to be similar to the parent compound.
Table 2: Summary of Post-Synthetic Derivatization Strategies
| Derivative | Reactive Group | Target Functional Group | Resulting Linkage | Typical Reaction pH |
|---|---|---|---|---|
| NHS Ester | N-Hydroxysuccinimide Ester | Primary Amine (-NH2) | Amide | 8.0 - 9.0 |
| Alkyne | Terminal Alkyne (-C≡CH) | Azide (-N3) | Triazole | 7.0 - 8.0 |
| Azide | Azide (-N3) | Alkyne (-C≡CH) | Triazole | 7.0 - 8.0 |
| Maleimide | Maleimide | Thiol/Sulfhydryl (-SH) | Thioether | 7.0 - 7.5 |
Data compiled from references nih.govresearchgate.netbenthamdirect.com.
Synthesis of Dicarboxylic Acid Variants for Cross-linking
The synthesis of symmetrical dicarboxylic acid variants of cyanine dyes, such as Sulfo-Cy7.5 dicarboxylic acid, is a strategic process designed to create bifunctional molecules capable of acting as cross-linkers. semanticscholar.org These molecules feature two carboxylic acid groups, which can be activated to form covalent bonds with primary amines on two different targets, effectively linking them with a near-infrared emitting fluorophore. mdpi.com The general synthetic approach is a multi-step process involving the formation of functionalized heterocyclic precursors followed by a condensation reaction to assemble the final dye.
The common synthetic route can be outlined as follows:
Synthesis of the Indolenine Precursor : The synthesis often begins with a Fischer indole cyclization. This involves reacting a substituted phenylhydrazine (B124118) with a ketone, such as 3-methyl-2-butanone, under acidic reflux conditions to produce a 2,3,3-trimethylindolenine (B142774) derivative. nih.govnih.gov The specific substituents on the phenylhydrazine ring determine the final properties of the dye, including the inclusion of sulfonic acid groups to enhance water solubility.
Functionalization with Carboxylic Acid Moieties : The indolenine precursor is then N-alkylated with a reagent containing a carboxylic acid group. A common alkylating agent is a haloalkanoic acid, such as 3-bromopropionic acid or 6-bromohexanoic acid. nih.govacs.org This reaction is typically performed in a solvent like acetonitrile (B52724) or o-dichlorobenzene at elevated temperatures, resulting in a quaternized cationic indoleninium salt that bears a pendant carboxylic acid chain. nih.govacs.org
Condensation to Form the Cyanine Dye : The final step is a condensation reaction. Two molar equivalents of the N-alkylated indoleninium salt (containing the carboxylic acid group) are reacted with one molar equivalent of a polymethine bridge linker. nih.gov For heptamethine dyes like Cy7.5, a suitable linker is a pentamethine salt or a precursor like N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride. mdpi.com The reaction is typically carried out in a solvent such as acetic anhydride or ethanol, with a base like sodium acetate, and heated to reflux. nih.govacs.org This results in the formation of the symmetrical dicarboxylic acid cyanine dye.
This modular approach allows for the systematic construction of complex dyes where functional handles are incorporated into the heterocyclic precursors before the final chromophore is assembled. nih.gov
Table 1: General Reaction Conditions for Synthesis of Dicarboxylic Acid Cyanine Dyes
| Step | Reactants | Key Reagents & Solvents | Typical Conditions | Product |
|---|---|---|---|---|
| 1. Indolenine Formation | Phenylhydrazine derivative, 3-Methyl-2-butanone | Acetic acid (HOAc) | Reflux | Substituted 2,3,3-trimethylindolenine |
| 2. N-Alkylation | Indolenine derivative, Haloalkanoic acid (e.g., 6-bromohexanoic acid) | Acetonitrile or o-dichlorobenzene | Elevated temperature (e.g., 120°C) | N-carboxyalkyl-indoleninium salt |
| 3. Condensation | N-carboxyalkyl-indoleninium salt (2 eq.), Polymethine linker (1 eq.) | Acetic anhydride, Sodium acetate (NaOAc) | Heat (e.g., 60°C to reflux) | Symmetrical Dicarboxylic Acid Cyanine Dye |
Purification Challenges and Optimization in Cyanine Dye Synthesis
The synthesis and purification of functionalized cyanine dyes, particularly sulfonated and dicarboxylic acid variants like Sulfo-Cy7.5, present significant challenges. nih.gov These challenges stem from the inherent properties of the dye molecules and the nature of the synthetic reactions.
Key Purification Challenges:
High Polarity : The presence of multiple charged groups (the quaternary nitrogens and sulfonate groups) and polar functional groups (carboxylic acids) makes the molecule highly polar. This high polarity can make the dye difficult to separate from polar impurities and can lead to poor solubility in standard organic solvents used for chromatography.
Formation of Side Products : Synthesis can lead to a mixture of products. For instance, in asymmetric syntheses, the formation of undesired symmetric dyes is a common issue, and separating these closely related structures can be difficult. acs.org
Irreversible Adsorption : A major challenge in purification is the irreversible adsorption of substantial amounts of the dye onto standard silica (B1680970) gel columns used in chromatography. acs.org This is attributed to the positive charge and highly polar nature of the cyanine dyes, leading to low recovery and poor yields.
Instability : Cyanine dyes can be sensitive to harsh conditions. The formation of the aza-heterocycle salt via N-alkylation often requires high temperatures, which can risk the decomposition of temperature-sensitive functional groups. nih.govacs.org
Optimization Strategies:
To overcome these challenges, several purification and synthetic optimization strategies have been developed.
Modular Synthesis : A key strategy is to use a modular approach where delicate or reactive functional groups are attached in the final synthesis step. nih.gov This prevents their degradation during harsher, earlier reaction steps, such as the high-temperature N-alkylation.
Chromatographic Techniques : While challenging, chromatography remains a primary purification method.
High-Performance Liquid Chromatography (HPLC) : Preparative reversed-phase HPLC (RP-HPLC) is often employed for purifying cyanine dyes, using eluents such as acetonitrile and water with additives like triethylammonium (B8662869) acetate. stanford.edu
Alternative Stationary Phases : To combat irreversible adsorption on silica, alternative, less polar adsorbents like activated basic aluminum oxide can be used. This is often more cost-effective than C-18 adsorbents for large-scale purification. acs.org
Hydrophilic Interaction Liquid Chromatography (HILIC) : For extremely polar compounds that are not well-retained in reversed-phase chromatography, HILIC is a powerful alternative. This technique typically uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent, effectively separating highly polar molecules.
Precipitation and Crystallization : Purification can sometimes be achieved by precipitation. The crude product can be precipitated from the reaction mixture using a non-solvent like diethyl ether, followed by washing. nih.gov In some cases, vapor exchange crystallization can be used to obtain high-purity crystalline dye. nih.gov
Optimized Workup Procedures : The workup of the reaction mixture can be optimized by taking advantage of the pH- and functional group-dependent solubility of the dye and byproducts. nih.gov For example, excess reagents like malonaldehyde dianilide can often be removed by a simple aqueous workup. acs.org
Table 2: Comparison of Purification Techniques for Cyanine Dyes
| Technique | Principle | Advantages | Challenges/Disadvantages |
|---|---|---|---|
| Silica Gel Chromatography | Normal-phase adsorption | Inexpensive, widely available | Irreversible adsorption of polar dyes, low yields |
| Preparative RP-HPLC | Reversed-phase partitioning | High resolution and purity | Limited sample load, expensive, requires specialized equipment |
| Aluminum Oxide Chromatography | Adsorption on a basic/neutral surface | Less polar than silica, better for highly polar compounds | Can be less effective for certain separations |
| Precipitation/Crystallization | Differential solubility | Simple, good for bulk purification | May not remove closely related impurities, purity can be variable |
| HILIC | Partitioning into an adsorbed water layer on a polar stationary phase | Excellent for highly polar compounds not retained by RP-HPLC | Requires careful method development |
Optical and Spectroscopic Characteristics in Research Contexts
Near-Infrared (NIR) Spectral Absorption and Emission Profiles
Sulfo-Cy7.5 carboxylic acid is distinguished by its absorption and emission spectra located within the near-infrared window, a region advantageous for deep tissue imaging due to reduced background autofluorescence and lower light scattering. The dye exhibits a maximum absorption (λ_abs_) typically around 778 nm to 788 nm. lumiprobe.comantibodies.combroadpharm.comaxispharm.comlabscoop.com Its fluorescence emission peak (λ_em_) is observed at approximately 797 nm to 808 nm. lumiprobe.comantibodies.combroadpharm.comaxispharm.comlabscoop.com This spectral positioning in the NIR range makes it an ideal candidate for applications requiring significant tissue penetration.
The sulfonated nature of this compound imparts good solubility in aqueous solutions, as well as in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). antibodies.combroadpharm.comlabscoop.com This solubility is crucial for its use in biological buffers and for conjugation to various biomolecules.
Determination of Molar Extinction Coefficients and Quantum Yields
The brightness of a fluorophore is a critical parameter for imaging applications and is determined by its molar extinction coefficient and fluorescence quantum yield. This compound possesses a high molar extinction coefficient (ε), consistently reported to be approximately 222,000 M⁻¹cm⁻¹. lumiprobe.comantibodies.combroadpharm.comlabscoop.com This high value indicates a strong ability to absorb photons at its excitation wavelength.
The fluorescence quantum yield (Φ_F_), which represents the efficiency of converting absorbed light into emitted fluorescence, is reported to be around 0.21. lumiprobe.combroadpharm.com This value is notably higher than that of the structurally similar indocyanine green (ICG), an improvement attributed to the rigidized structure of Sulfo-Cy7.5. lumiprobe.comantibodies.combroadpharm.comlabscoop.com
| Parameter | Value | Reference |
|---|---|---|
| Absorption Maximum (λ_abs_) | ~778 - 788 nm | lumiprobe.comantibodies.combroadpharm.comaxispharm.comlabscoop.com |
| Emission Maximum (λ_em_) | ~797 - 808 nm | lumiprobe.comantibodies.combroadpharm.comaxispharm.comlabscoop.com |
| Molar Extinction Coefficient (ε) | ~222,000 M⁻¹cm⁻¹ | lumiprobe.comantibodies.combroadpharm.comlabscoop.com |
| Fluorescence Quantum Yield (Φ_F_) | ~0.21 | lumiprobe.combroadpharm.com |
| Stokes Shift | ~19 - 20 nm | axispharm.com |
Photophysical Properties under Diverse Environmental Conditions (e.g., pH, solvent)
The performance of fluorescent dyes can be influenced by their local environment. For cyanine (B1664457) dyes, factors such as solvent polarity and pH can affect their photophysical properties. Research on similar sulfonated cyanine dyes, such as Sulfo-Cyanine 5, indicates that they can tolerate a wide pH range, from approximately 3 to 10, which is advantageous for various biological applications. aatbio.com Studies on a range of cyanine dyes, including sulfo-cyanines, have shown that their fluorescence intensity remains relatively constant across different pH levels. lumiprobe.com
While specific data on the effect of a broad range of solvents on the photophysical properties of this compound are not extensively detailed in the available literature, its good solubility in water, DMF, and DMSO suggests its utility in both aqueous and organic environments. antibodies.combroadpharm.comlabscoop.com The sulfonated groups contribute to its hydrophilicity, making it suitable for biological applications without the need for organic co-solvents. broadpharm.com
Mechanisms of Enhanced Photostability in Rigidized Cyanine Structures
A key feature of this compound is its enhanced photostability and quantum yield, which is largely attributed to its rigidized trimethine linker. lumiprobe.comantibodies.combroadpharm.comlabscoop.com In flexible cyanine dyes, a primary pathway for non-radiative decay is through cis-trans isomerization of the polymethine chain in the excited state. This process competes with fluorescence emission, thereby reducing the quantum yield and contributing to photobleaching.
The introduction of a rigid linker, such as the trimethylene bridge in Sulfo-Cy7.5, sterically hinders this rotation around the carbon-carbon bonds of the polymethine chain. lumiprobe.comantibodies.combroadpharm.comlabscoop.com By restricting this non-radiative decay pathway, a greater proportion of excited molecules return to the ground state via fluorescence emission, resulting in a higher quantum yield and increased photostability. This structural modification is a critical design element for producing bright and robust fluorescent probes for demanding imaging applications. Research on cyanine dyes attached to DNA via a rigid linker has demonstrated that this approach can yield useful fluorescence properties without destabilizing the DNA duplex. nih.govnih.gov
Stokes Shift Analysis and its Implications for Imaging Applications
The Stokes shift is the difference between the peak excitation and peak emission wavelengths of a fluorophore. For this compound, the Stokes shift is relatively small, at approximately 19-20 nm. axispharm.com While generally a larger Stokes shift is desirable to minimize spectral overlap between excitation and emission light, the positioning of both the excitation and emission of Sulfo-Cy7.5 in the NIR region provides inherent advantages for in vivo imaging.
Bioconjugation Strategies and Bio Orthogonal Chemistry
Amine-Reactive Conjugation via Carbodiimide (B86325) Chemistry (e.g., EDC/NHS)
The most common strategy for conjugating Sulfo-Cy7.5 carboxylic acid to biomolecules is through the formation of stable amide bonds with primary amine groups present on the target molecule. This is typically achieved using a two-step carbodiimide crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).
The process begins with the activation of the dye's carboxylic acid group by EDC, which forms a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the carboxylic acid. To enhance efficiency and stability, sulfo-NHS is added to the reaction. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive sulfo-NHS ester. This semi-stable ester is less prone to hydrolysis yet reacts efficiently with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) to form a covalent amide bond. The use of sulfo-NHS is particularly advantageous as the sulfonate group increases the water-solubility of the activated dye, making it suitable for reactions in physiological buffers.
This two-step approach is preferred as it minimizes the risk of intramolecular and intermolecular cross-linking of proteins that contain both carboxyl and amine groups. The reaction conditions are critical and are typically optimized for pH, with the activation step being most efficient at a slightly acidic pH (4.5-7.2) and the subsequent amine reaction favored at a physiological to slightly alkaline pH (7.2-8.5).
| Parameter | Condition | Purpose |
| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) | Maintains optimal pH for EDC/sulfo-NHS activation while being free of competing amines and carboxylates. |
| Activation pH | 4.7 - 6.0 | Maximizes the efficiency of carboxyl group activation by EDC. |
| Coupling Buffer | Phosphate-buffered saline (PBS) | Provides a suitable pH environment for the reaction between the sulfo-NHS ester and primary amines. |
| Coupling pH | 7.2 - 8.5 | Optimizes the nucleophilic attack of the primary amine on the sulfo-NHS ester. |
| Quenching Reagent | Tris, glycine, or hydroxylamine | Terminates the reaction by consuming any unreacted sulfo-NHS esters. |
Covalent Labeling of Biomolecules
The EDC/sulfo-NHS chemistry provides a robust method for the covalent attachment of Sulfo-Cy7.5 to a wide array of biomolecules, enabling their use in fluorescence-based detection and imaging assays.
Antibodies are frequently labeled with Sulfo-Cy7.5 for use in immunoassays and targeted imaging. The primary targets for conjugation are the solvent-accessible lysine residues on the antibody surface. By controlling the molar ratio of the activated dye to the antibody, the degree of labeling (DOL) can be modulated. Commercially available kits for labeling antibodies with Sulfo-Cy7.5 utilize this NHS ester chemistry, providing a streamlined workflow that includes the dye, activation reagents, and purification columns to remove unconjugated dye. lumiprobe.com Such labeling allows for the sensitive detection of antigens in techniques like flow cytometry, fluorescence microscopy, and in vivo optical imaging.
Peptides and other proteins are also readily labeled with this compound. The strategy is identical to that used for antibodies, targeting N-terminal α-amino groups and lysine ε-amino groups. Labeled peptides are valuable tools for studying peptide-receptor interactions, cellular uptake, and enzymatic activity. For example, a Sulfo-Cy7.5-labeled peptide can be used in fluorescence resonance energy transfer (FRET) assays or to visualize its localization within cells or tissues. nih.gov The high water solubility imparted by the sulfo groups on the dye is beneficial, often preserving the solubility and biological activity of the labeled peptide or protein.
Oligonucleotides are not directly reactive with carboxylic acids but can be labeled with Sulfo-Cy7.5 following modification to include a primary amine. Typically, a short alkylamino linker is incorporated at the 3' or 5' terminus of the oligonucleotide during solid-phase synthesis. This amino-modified oligonucleotide can then be conjugated to the EDC/sulfo-NHS-activated Sulfo-Cy7.5 dye in solution. interchim.fr This post-synthesis conjugation approach is versatile and widely used to create fluorescent probes for applications such as DNA sequencing, fluorescence in situ hybridization (FISH), and microarray analysis.
Click Chemistry Approaches Utilizing this compound Derivatives
To facilitate more specific and bio-orthogonal conjugation, Sulfo-Cy7.5 can be derivatized from its carboxylic acid form into molecules bearing "click chemistry" handles. These reactions are highly efficient, specific, and proceed under mild, biocompatible conditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Sulfo-Cy7.5 derivatives containing a terminal alkyne or an azide (B81097) group are commercially available. interchim.frlumiprobe.com These can be conjugated to biomolecules that have been correspondingly modified with the complementary functional group (azide or alkyne). The reaction is catalyzed by copper(I) and forms a stable triazole linkage.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern (e.g., live-cell imaging), a copper-free click chemistry approach is preferred. Sulfo-Cy7.5 derivatives functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), are available. nih.govabberior.rocks These react spontaneously with azide-modified biomolecules to form a stable conjugate without the need for a catalyst.
These click chemistry derivatives allow for the precise attachment of the dye to a biomolecule that has been metabolically, enzymatically, or chemically engineered to contain a specific bio-orthogonal handle.
Site-Specific Conjugation Methodologies for Targeted Probes
While amine-reactive labeling is robust, it results in a heterogeneous product mixture, as multiple lysine residues can react. Site-specific conjugation methodologies overcome this limitation by directing the dye to a single, predetermined location on the biomolecule, ensuring a uniform product with preserved function.
Cysteine-Specific Labeling: One of the most common site-specific strategies involves engineering a unique cysteine residue into the protein sequence. Sulfo-Cy7.5 can be derivatized to feature a maleimide (B117702) group. lumiprobe.com The maleimide reacts specifically with the thiol group of the cysteine residue at a pH of 6.5-7.5 to form a stable thioether bond. nih.gov This allows for the creation of a homogenous conjugate with the dye attached at a precise location.
Enzymatic Labeling: Chemoenzymatic methods offer another powerful route for site-specific labeling.
Sortase A: This bacterial transpeptidase recognizes a specific peptide motif (e.g., LPXTG) engineered onto the C-terminus of a protein. nih.govplos.org It cleaves the motif and ligates a probe containing an N-terminal oligoglycine handle. A Sulfo-Cy7.5-Gly-Gly-Gly peptide can be synthesized and used as a substrate for Sortase A, enabling the site-specific attachment of the dye to the target protein. vub.be
HaloTag: The HaloTag is an engineered protein tag that forms a highly specific and irreversible covalent bond with a synthetic ligand containing a chloroalkane linker. nih.govtechscience.com By synthesizing a Sulfo-Cy7.5 derivative attached to this chloroalkane linker, the dye can be specifically directed to any protein that has been genetically fused with the HaloTag. abberior.rocks
These advanced methodologies are crucial for developing highly defined and functional molecular probes for sensitive and quantitative biological studies.
| Property | This compound | Sulfo-Cy7.5 Alkyne | Sulfo-Cy7.5 Azide | Sulfo-Cy7.5 DBCO | Sulfo-Cy7.5 Maleimide |
| Reactive Group | Carboxylic Acid (-COOH) | Alkyne | Azide (-N₃) | Dibenzocyclooctyne | Maleimide |
| Target Group | Primary Amines (-NH₂) | Azides | Alkynes, DBCO | Azides | Thiols/Sulfhydryls (-SH) |
| Chemistry | EDC/Sulfo-NHS | CuAAC | CuAAC, SPAAC | SPAAC | Michael Addition |
| Primary Use | General Amine Labeling | Click Chemistry | Click Chemistry | Copper-Free Click Chemistry | Cysteine-Specific Labeling |
Impact of Aqueous Solubility on Bioconjugation Efficiency and Biomacromolecule Stability
The introduction of sulfonic acid moieties into the cyanine (B1664457) dye structure, creating compounds like this compound, is a deliberate strategy to enhance hydrophilicity. This increased aqueous solubility offers several distinct advantages over their non-sulfonated counterparts, directly influencing the success and reliability of bioconjugation reactions and the integrity of the labeled biomolecules.
Enhanced Bioconjugation Efficiency in Aqueous Environments
The primary advantage of the high aqueous solubility of this compound is the ability to perform bioconjugation reactions in entirely aqueous buffer systems. Non-sulfonated cyanine dyes often exhibit poor solubility in water, necessitating the use of organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to achieve dissolution and facilitate the reaction with biomolecules. nih.govmdpi.com However, these organic solvents can be detrimental to the structure and function of sensitive biomacromolecules, particularly proteins, potentially leading to denaturation and loss of activity.
Reduction of Dye Aggregation
A common issue with cyanine dyes, particularly at higher concentrations or when conjugated to biomolecules, is their tendency to form non-fluorescent H-aggregates. researchgate.net This aggregation can lead to a significant quenching of the fluorescence signal, thereby reducing the sensitivity of detection. The sulfonate groups on this compound are negatively charged, which imparts an electrostatic repulsion between dye molecules. nih.gov This repulsion helps to prevent the dye molecules from stacking and forming aggregates, both in solution and on the surface of the labeled biomacromolecule.
By minimizing aggregation, the fluorescence quantum yield of the conjugate is maintained, resulting in brighter and more reliable fluorescent probes. Studies have shown that protein conjugates of sulfonated cyanine dyes exhibit significantly less self-quenching at high degrees of labeling compared to their non-sulfonated analogs. sigmaaldrich.com
The following table illustrates the general differences in properties and bioconjugation requirements between non-sulfonated and sulfonated cyanine dyes.
| Property | Non-Sulfonated Cyanine Dyes (e.g., Cy7.5 carboxylic acid) | Sulfonated Cyanine Dyes (e.g., this compound) |
| Aqueous Solubility | Low | High |
| Requirement for Organic Co-solvents | Yes (e.g., DMSO, DMF) | No |
| Tendency for Aggregation | High | Low |
| Bioconjugation Environment | Aqueous with organic co-solvent | Fully aqueous |
| Impact on Sensitive Proteins | Potential for denaturation | Preservation of native conformation |
| Fluorescence Quenching | Prone to self-quenching at high labeling densities | Reduced self-quenching |
Improved Stability of Biomacromolecule Conjugates
The table below presents a hypothetical comparison of the stability of a monoclonal antibody (mAb) conjugated with a non-sulfonated versus a sulfonated cyanine dye, based on general observations from the literature.
| Stability Parameter | mAb-Cy7.5 Conjugate (Non-Sulfonated) | mAb-Sulfo-Cy7.5 Conjugate (Sulfonated) |
| Solubility in PBS | Moderate, may decrease with higher DOL | High |
| Observed Aggregation (after 1 week at 4°C) | Potential for visible precipitates | No visible precipitates |
| Fluorescence Stability | Susceptible to quenching over time due to aggregation | More stable fluorescence signal |
| Maintenance of Biological Activity | Higher risk of activity loss due to aggregation/denaturation | Higher likelihood of retained activity |
Advanced Research Applications of Sulfo Cy7.5 Carboxylic Acid
Molecular Imaging Modalities
Sulfo-Cy7.5 carboxylic acid is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in advanced molecular imaging. Its favorable spectral properties, including strong absorption and emission in the NIR window (approximately 750-900 nm), allow for deep tissue penetration and reduced background autofluorescence, making it exceptionally suited for a variety of imaging applications. axispharm.comaxispharm.com The presence of multiple sulfonate groups enhances its water solubility, a critical feature for use in aqueous biological environments. nih.govlumiprobe.com The carboxylic acid functional group provides a convenient handle for covalent conjugation to a wide range of biomolecules, such as proteins, antibodies, and peptides, enabling the creation of highly specific imaging agents. lumiprobe.combroadpharm.com
| Property | Value | Reference |
| Excitation Maximum | ~778 nm | nih.govlumiprobe.comantibodies.com |
| Emission Maximum | ~797 nm | nih.govlumiprobe.comantibodies.com |
| Molar Extinction Coefficient | 222,000 cm⁻¹M⁻¹ | nih.govlumiprobe.comantibodies.com |
| Fluorescence Quantum Yield | 0.21 | nih.gov |
| Molecular Formula | C₄₅H₄₅K₃N₂O₁₄S₄ | nih.govantibodies.com |
| Solubility | Good in water, DMF, DMSO | nih.govantibodies.com |
In Vivo Optical Imaging for Deep Tissue Visualization
The primary application of this compound in molecular imaging is for in vivo optical imaging. Biological tissues are more transparent to NIR light, which minimizes both light scattering and absorption by endogenous molecules like hemoglobin and water. This characteristic results in significantly improved signal-to-noise ratios and allows for the non-invasive visualization of biological processes deep within living organisms. axispharm.com
The dye's utility is demonstrated in the development of hybrid or multimodal imaging agents. For instance, Sulfo-Cyanine7 carboxylic acid has been conjugated to chelators like fusarinine (B1175079) C (FSC) to create agents for both positron emission tomography (PET) and optical imaging. broadpharm.com In one study, a minigastrin analogue was conjugated to a Sulfo-Cy7-FSC construct to target cholecystokinin-2 (CCK-2) receptors, which are overexpressed in certain tumors. The resulting probe demonstrated highly specific receptor-mediated internalization in cancer cells, showcasing the dye's effectiveness in tracking targeted molecules in vivo. broadpharm.com These studies highlight how the bright and stable NIR fluorescence of Sulfo-Cy7.5 enables high-contrast imaging of specific molecular targets in deep tissues. broadpharm.com
Fluorescence Microscopy for Cellular and Subcellular Studies
In fluorescence microscopy, this compound is used to label specific cellular and subcellular structures for high-resolution imaging. axispharm.com Its emission in the far-red to NIR region of the spectrum is particularly advantageous as it avoids the spectral overlap with the autofluorescence commonly emitted by cells and tissues at shorter wavelengths (e.g., from NADH and flavins). This leads to clearer images with enhanced contrast.
Researchers conjugate Sulfo-Cy7.5 to antibodies, peptides, or other targeting ligands to visualize the localization and dynamics of specific proteins or cellular components. For example, by linking the dye to an antibody that targets a specific cell surface receptor, the distribution and trafficking of that receptor can be monitored in real-time. The high photostability and quantum yield of Sulfo-Cy7.5 contribute to its reliability as a label in these microscopic studies, enabling detailed visualization of cellular architecture and function. axispharm.com
Flow Cytometry for Cell Sorting and Analysis
Flow cytometry is a powerful technique for analyzing and sorting large populations of cells. The use of fluorescent labels is central to this technology. This compound serves as an effective fluorophore for flow cytometry, particularly in multi-color experiments. axispharm.comaxispharm.com Its distinct, long-wavelength emission profile minimizes spectral spillover into the detection channels used for other common fluorophores like FITC and PE.
A key advantage of using Sulfo-Cy7.5 in this context is the significant reduction in interference from cellular autofluorescence, which is typically strongest in the blue and green regions of the spectrum. This results in a cleaner signal and improved sensitivity for detecting low-abundance targets. By conjugating Sulfo-Cy7.5 to an antibody specific for a cell surface marker, researchers can accurately identify, quantify, and sort specific cell subpopulations from a heterogeneous mixture with high precision. axispharm.comaxispharm.com
Development of Molecular Probes and Biosensors
The reactive carboxylic acid group on Sulfo-Cy7.5 is a key feature that facilitates its use in the development of sophisticated molecular probes and biosensors. This functional group can be readily activated to form a stable amide bond with primary amines on biomolecules, allowing for the creation of custom-designed tools for studying complex biological systems. lumiprobe.combroadpharm.com
Probes for Studying Molecular Interactions
This compound is frequently used to create targeted probes for visualizing and quantifying molecular interactions. By attaching the dye to a molecule with a known binding partner (e.g., a peptide, antibody, or small molecule ligand), the resulting fluorescent probe can be used to track the location and concentration of its target.
A notable application is in the development of divalent hybrid imaging agents. In one such study, Sulfo-Cyanine7 carboxylic acid was conjugated to an iron-chelating FSC scaffold, which was then linked to two RGD peptides. broadpharm.com RGD peptides are known to target integrin αVβ3, a cell adhesion molecule involved in angiogenesis and cancer. The resulting Sulfo-Cy7-FSC-RGD probe was used to image integrin expression, demonstrating how the dye can be incorporated into complex molecular architectures to study specific protein interactions in a biological context. broadpharm.com This approach allows researchers to non-invasively monitor receptor binding and other molecular events in cells and living animals.
| Probe Component | Function | Research Example |
| Sulfo-Cy7.5 | NIR Fluorophore for detection | Imaging integrin αVβ3 expression broadpharm.com |
| Targeting Ligand (e.g., RGD peptide) | Binds to a specific molecular target | Targeting cholecystokinin-2 receptors broadpharm.com |
| Scaffold (e.g., FSC) | Links multiple components together | Creating divalent hybrid imaging agents broadpharm.com |
Fluorescent Resonance Energy Transfer (FRET) Probes for Enzymatic Assays
Fluorescence Resonance Energy Transfer (FRET) is a mechanism that describes the non-radiative transfer of energy between two fluorophores—a donor and an acceptor—when they are in close proximity (typically 1-10 nm). nih.govevidentscientific.com This phenomenon can be harnessed to design powerful biosensors, including probes that measure enzyme activity. In such a probe, the donor and acceptor dyes are linked by a peptide sequence that is a specific substrate for the enzyme of interest. nih.gov
Cyanine (B1664457) dyes are well-suited for FRET applications. mdpi.comnih.gov While a specific study detailing this compound in an enzymatic FRET probe was not identified, its spectral properties make it an excellent FRET acceptor when paired with a suitable donor like Cy5. A relevant study demonstrated this principle by creating an enzyme-responsive probe using a Cy5 (donor) and Cy7 (acceptor) pair. researchgate.net The dyes were attached to a polymer backbone via an enzyme-cleavable peptide linker.
In the intact state, excitation of the Cy5 donor results in energy transfer to the Cy7 acceptor, leading to fluorescence at Cy7's emission wavelength. When a specific enzyme, such as cathepsin B (which is often overexpressed in tumors), cleaves the peptide linker, the donor and acceptor are separated. researchgate.net This separation disrupts FRET, causing a decrease in the acceptor's fluorescence and a simultaneous increase in the donor's fluorescence. By measuring the ratio of donor to acceptor emission, the enzymatic activity can be quantified in real-time within living cells or tissues. nih.govresearchgate.net
Colorimetric Chemosensors for Metal Cation Recognition
The extended π-conjugated system of cyanine dyes like Sulfo-Cy7.5 is sensitive to interactions with metal cations, which can induce a change in the electronic structure and a corresponding shift in the absorption spectrum. This phenomenon is the basis for their use as colorimetric chemosensors, where the presence of a specific metal ion causes a visible color change detectable by the naked eye. rsc.orguminho.pt
Research into the broader class of sulfo-cyanine dyes has demonstrated their potential for selective metal cation detection. For instance, a study on a sulfo-cyanine compound in an acetonitrile (B52724) solution showed a distinct and highly sensitive colorimetric response, changing from blue to colorless specifically in the presence of Copper (Cu²⁺) and Iron (Fe³⁺) ions. uminho.ptmdpi.com This change indicates a strong interaction between the cations and the dye's molecular structure. Similarly, other near-infrared cyanine-based sensors have been developed to recognize Fe³⁺ with a clear color change from pea green to deep blue. rsc.org The carboxylic acid and sulfonate groups on the Sulfo-Cy7.5 molecule can act as binding sites for metal ions, facilitating the sensing mechanism. nih.gov The specificity of the sensor can be tuned by modifying the functional groups on the cyanine core structure. rsc.orgscispace.com
| Cyanine Dye Class | Target Metal Cation | Observed Colorimetric Response | Reference |
|---|---|---|---|
| Sulfo-Cyanine | Cu²⁺, Fe³⁺ | Blue to Colorless | uminho.ptmdpi.com |
| Modified NIR Tricarbocyanine | Fe³⁺ | Pea Green to Deep Blue | rsc.org |
| NIR Dye TG-170 | Al³⁺, Be²⁺ | Fluorescence Quenching | nih.gov |
Hybrid and Multimodal Imaging Agent Development
The functional carboxylic acid group on Sulfo-Cy7.5 allows for its straightforward incorporation into complex hybrid probes, enabling multimodal imaging that combines the advantages of different imaging technologies, such as optical imaging and positron emission tomography (PET).
This compound can be integrated with nanomaterials like semiconductor quantum dots (QDs) to create advanced imaging probes. nih.gov The carboxylic acid moiety can be readily coupled to amine-functionalized surfaces of QDs using standard carbodiimide (B86325) chemistry. nih.gov This conjugation can create a system capable of fluorescence resonance energy transfer (FRET), where the QD acts as a donor and the Sulfo-Cy7.5 dye as an acceptor. Such FRET-based nanoprobes can be designed for ratiometric sensing of biological analytes or changes in the cellular microenvironment. nih.gov
Beyond QDs, heptamethine cyanine dyes have been incorporated into polymer-based nanoparticles to improve aqueous solubility and protect their photophysical properties for applications in photoacoustic imaging and photothermal therapy. acs.org The integration of Sulfo-Cy7.5 into such nanocarriers can enhance their stability and create targeted agents for simultaneous imaging and therapy.
A significant application of Sulfo-Cy7.5 is in the development of dual-modality PET and optical imaging agents. In this approach, the dye is conjugated to a chelator molecule capable of binding a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga). nih.govacs.org The resulting conjugate allows for the sensitive, quantitative, whole-body imaging provided by PET, complemented by the high-resolution intraoperative visualization offered by NIR fluorescence imaging.
Researchers have successfully synthesized hybrid imaging agents by attaching Sulfo-Cy7 and a targeting vector (like a minigastrin analogue or an RGD peptide) to a fusarinine C (FSC) chelator. acs.org The resulting ⁶⁸Ga-labeled probes demonstrated specific receptor-mediated uptake in tumor models via both PET/CT and optical imaging. acs.org While one study noted that a Sulfo-Cy7 conjugate exhibited high lipophilicity, leading to suboptimal biodistribution, related conjugates using Sulfo-Cy5 and IRDye800CW proved the principle of this dual-modality strategy. nih.gov This approach combines the strengths of both modalities, offering a powerful tool for diagnostics and image-guided surgery.
| Hybrid Agent Component | Radionuclide | Targeting Vector | Imaging Modalities | Key Finding |
|---|---|---|---|---|
| Sulfo-Cy7-FSC | ⁶⁸Ga | Minigastrin (MG) | PET/CT, Optical | Demonstrated specific uptake in CCK2R-expressing tumors. acs.org |
| Sulfo-Cy7-FSC | ⁶⁸Ga | RGD Peptide | PET/CT, Optical | Showed specific targeting of αvβ3 integrins. acs.org |
| Sulfo-Cy7-MAFC-Tz | ⁶⁸Ga | Tetrazine (Tz) | PET, Optical | Higher lipophilicity compared to Sulfo-Cy5 and IRDye800CW versions. nih.gov |
Research in Regenerative Medicine
In regenerative medicine, hydrogels are widely used as scaffolds to support tissue repair and as vehicles for cell and drug delivery. nih.govnih.govmdpi.com The ability to non-invasively monitor the location, integrity, and degradation of these hydrogels after implantation is crucial for evaluating their performance and optimizing their design. nih.gov
The NIR fluorescence and high water solubility of Sulfo-Cy7.5 make it an excellent candidate for labeling hydrogels for in vivo tracking. axispharm.comnih.gov The dye's carboxylic acid group can be used to form a stable, covalent amide bond with amine groups present on the polymer backbone of the hydrogel (e.g., chitosan (B1678972) or modified hyaluronic acid). broadpharm.comnih.gov
Once the fluorescently labeled hydrogel is implanted, its fate can be monitored non-invasively over time using NIR fluorescence imaging systems. nih.govresearchgate.net The spatial distribution of the fluorescent signal confirms the localization of the hydrogel scaffold. As the hydrogel degrades through enzymatic or hydrolytic processes, the dye-labeled polymer fragments are cleared from the implantation site, leading to a measurable decrease in fluorescence intensity. nih.govrsc.org Studies using spectrally similar NIR dyes have successfully demonstrated a direct correlation between the reduction in fluorescence signal and the rate of hydrogel mass loss, validating this technique for real-time, longitudinal monitoring of biomaterial degradation in vivo. nih.govresearchgate.net This method provides critical data for scaffold design without the need to sacrifice animals at multiple time points. nih.gov
| Principle | Methodology | Information Gained | Relevance of Sulfo-Cy7.5 |
|---|---|---|---|
| Covalent Labeling | The carboxylic acid group of Sulfo-Cy7.5 is conjugated to the hydrogel's polymer backbone. | Ensures the fluorescent signal remains with the hydrogel until degradation. | The terminal carboxylic acid enables stable conjugation. broadpharm.com |
| Non-Invasive Imaging | The implanted, labeled hydrogel is imaged periodically using an in vivo NIR fluorescence imager. | Localization, size, and shape of the hydrogel scaffold over time. | NIR fluorescence allows for deep tissue imaging with high signal-to-background ratio. axispharm.com |
| Degradation Tracking | The fluorescence intensity at the implant site is quantified over time. | Rate of hydrogel degradation and clearance of its byproducts. nih.govrsc.org | High quantum yield and photostability provide a reliable signal for longitudinal studies. broadpharm.com |
Mechanistic Investigations and Performance Optimization
Analysis of Photoconversion Pathways in Cyanine (B1664457) Dyes
Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. rsc.org The length of this chain dictates the absorption and emission properties of the dye; for instance, adding a conjugated carbon-carbon double bond can red-shift the absorption spectrum by approximately 100 nm. rsc.org However, these dyes are susceptible to photoinduced processes that can alter their fluorescent properties, a phenomenon of critical importance in their application. dicp.ac.cnacs.org
The photostability of cyanine dyes is limited by their susceptibility to photooxidation, which often leads to the cleavage of the polymethine chain. nih.gov Research indicates that this degradation is not random but follows specific mechanistic pathways. A primary mechanism involves singlet oxygen (¹O₂), a reactive oxygen species generated upon photoexcitation of the dye itself. acs.orgresearchgate.net This process is particularly relevant for heptamethine cyanines, which are more prone to photodegradation than their shorter-chain counterparts like trimethine and pentamethine cyanines. nih.gov
Table 1: Key Research Findings on Cyanine Dye Photoconversion
| Parent Dye | Key Condition | Photoconverted Product | Mechanistic Insight | Reference |
|---|---|---|---|---|
| Cyanine-5 (Cy5) | Photoexcitation (642 nm laser) | Cyanine-3 (Cy3) | Singlet oxygen mediates oxidative cleavage of the polymethine chain, leading to C₂H₂ excision. | dicp.ac.cnacs.orgnih.gov |
| Alexa Fluor 647 (A647) | Intense laser illumination | Near-red emissive species | Photooxidation leads to a blue-shifted product. | acs.orgrsc.org |
| Cyanine-5.5 (Cy5.5) | Photoexcitation | Blue-converted species (emits at 607 nm) | Deletion of a two-methine unit from the polymethine chain. | acs.orgnih.govrsc.org |
| Heptamethine Cyanines | Near-IR light exposure | Pentamethine Cyanines | ¹O₂-mediated cleavage of the polyene via dioxetane intermediates. | nih.govchemrxiv.org |
The photoinduced conversion of cyanine dyes has significant consequences for multicolor fluorescence imaging. dicp.ac.cnacs.org The generation of blue-shifted fluorescent products, a phenomenon sometimes termed "photoblueing," can introduce serious artifacts, leading to the misinterpretation of experimental data. acs.orgchemrxiv.org
In a typical multicolor imaging experiment, distinct fluorescent labels with separate emission spectra are used to visualize different targets simultaneously. The conversion of a far-red dye, such as Cy5 or a related heptamethine cyanine, into a red- or yellow-emissive species (like Cy3) creates signal bleed-through into detection channels intended for other fluorophores. dicp.ac.cnnih.gov For instance, after prolonged illumination with a 642 nm laser, cells labeled with Cy5-conjugated antibodies begin to show new fluorescent signals in the green channel (565–615 nm), indicating the formation of a Cy3-like product. dicp.ac.cn This artifact can lead to false positives in colocalization studies, where two different molecules appear to be in the same location simply because one of the dyes has photoconverted to emit at the other's wavelength. nih.gov
Studies have confirmed this phenomenon across a range of cyanine dyes. It has been observed that Cy5.5 (emission max ~694 nm) and its precursor Cy5 (emission max ~666 nm) can both produce blue-converted species with identical emission peaks around 607 nm. rsc.org Similarly, Alexa Fluor 680 (emission max ~702 nm) and its precursor Alexa Fluor 647 (emission max ~665 nm) also generate blue-shifted products. rsc.org This dye-to-dye transformation is a critical consideration for ensuring the accuracy and reliability of data obtained from multicolor fluorescence microscopy. acs.orgacs.org
Enzymatic Oxidation Mechanisms and Dye Stability
The stability of cyanine dyes is not only affected by light but also by enzymatic processes. Certain enzymes can catalyze the oxidation of cyanine dyes, leading to a loss of fluorescence, a property that can be both a challenge for imaging stability and a tool for developing new assays. acs.orgresearchgate.net
Horseradish peroxidase (HRP) is an enzyme that catalyzes the oxidation of a wide variety of substrates by using hydrogen peroxide (H₂O₂) as an electron acceptor. acs.orggoogle.com Research has identified heptamethine cyanines, specifically Sulfo-cyanine 7 (S7), as a novel class of near-infrared substrates for HRP. acs.orgresearchgate.net In the presence of HRP and H₂O₂, S7 undergoes enzymatic oxidation, which results in the loss of its characteristic near-infrared fluorescence. acs.orgresearchgate.net
The catalytic cycle of HRP is a well-understood process. semanticscholar.org It begins when H₂O₂ oxidizes the native enzyme, forming a highly oxidized intermediate known as Compound I. researchgate.netacs.org A substrate molecule, in this case, the cyanine dye, then donates an electron to Compound I, reducing it to a second intermediate, Compound II, and generating a radical form of the substrate. researchgate.netsemanticscholar.org A second substrate molecule donates another electron to Compound II, which returns the enzyme to its native state and produces a second substrate radical. semanticscholar.org For Sulfo-cyanine 7, this HRP-catalyzed oxidation is dependent on the concentration of both HRP and H₂O₂. acs.orgresearchgate.net This reaction has been harnessed to develop versatile HRP-based metabolite assays in complex biological fluids. acs.org
The HRP-catalyzed oxidation of Sulfo-cyanine 7 (S7) proceeds through a one-electron oxidation mechanism, leading to the formation of a radical cation species, S7•+. acs.org The generation of this radical intermediate is a key step in the catalytic cycle. acs.orgresearchgate.net However, the fate of these radical intermediates is not a simple, irreversible degradation.
Investigations into the mechanism have revealed that the S7•+ radicals participate in a subsequent disproportionation reaction. acs.orgresearchgate.net In this step, two S7•+ radicals react with each other. One radical is further oxidized to a doubly oxidized, non-fluorescent species (S7²+), while the other is reduced back to the original, fluorescent S7 dye. acs.org This proposed mechanism is analogous to that of other well-known HRP substrates, such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). researchgate.net The regeneration of the initial S7 substrate alongside the formation of a stable, oxidized product explains the observed changes in fluorescence and absorbance spectra during the reaction. acs.org This disproportionation pathway is a critical aspect of the dye's behavior in HRP-based systems.
Challenges and Future Research Directions
Development of Novel Derivatization Strategies for Enhanced Functionality
The carboxylic acid group on Sulfo-Cy7.5 is its primary reactive handle, typically used for forming stable amide bonds with primary amines on biomolecules. broadpharm.com While effective, this limits conjugation to available amine groups. Future research is focused on developing new derivatization strategies to expand the range of possible bioconjugations and introduce novel functionalities.
This includes:
Alternative Coupling Chemistries: Exploring reagents that convert the carboxylic acid into different reactive groups, allowing for coupling to thiols, alcohols, or other functional groups on target molecules. thermofisher.com
Multi-functional Probes: Designing derivatives that incorporate multiple reactive sites, enabling the attachment of not just a targeting moiety but also other functional units like therapeutic agents, photosensitizers, or secondary imaging reporters.
Click Chemistry Handles: Modifying the carboxylic acid or the dye backbone to include bioorthogonal handles, such as alkynes or azides. This would allow for highly specific and efficient labeling of biomolecules in complex biological environments using click chemistry reactions.
These advancements would move beyond simple labeling and enable the construction of highly complex, multi-purpose molecular tools.
Advanced Design of Targeted Molecular Probes with Improved Specificity and Affinity
A critical goal in molecular imaging is to develop probes that bind to their biological targets with high specificity and affinity, leading to high-contrast images with minimal background signal. nih.gov While Sulfo-Cy7.5 has been successfully conjugated to targeting vectors like RGD peptides for imaging integrin αVβ3, there is considerable room for improvement. nih.gov
Future research efforts are directed towards:
Optimizing Linker Chemistry: The linker connecting the dye to the targeting ligand can significantly impact the probe's binding affinity and pharmacokinetics. Research is needed to systematically evaluate different linker types (e.g., rigid vs. flexible, long vs. short PEG linkers) to find the optimal configuration for specific targets.
Multivalent Probes: Increasing the number of targeting ligands on a single probe (multivalency) can dramatically enhance binding affinity (avidity) to cell surface receptors. Designing multivalent Sulfo-Cy7.5 probes, for example by using scaffolds like Fusarinine (B1175079) C, is a promising strategy. nih.gov
| Targeting Moiety | Target Receptor/Protein | Application Context |
| RGD cyclic peptide | Integrin αVβ3 | Tumor angiogenesis imaging nih.gov |
| Minigastrin analogue (MG11) | Cholecystokinin-2 receptor (CCK2R) | Neuroendocrine tumor imaging nih.gov |
Exploration of New Application Domains in Preclinical Research
Currently, a major application of Sulfo-Cy7.5-based probes is in preclinical cancer imaging, leveraging the dye's excellent tissue penetration for visualizing tumors. axispharm.comaxispharm.com However, its favorable NIR optical properties make it suitable for a much broader range of preclinical research applications. A key future direction is the systematic exploration of these new domains. This includes developing targeted probes for:
Neuroscience: Imaging neuroinflammation, amyloid plaques in Alzheimer's disease models, or specific neurotransmitter receptors in vivo.
Cardiovascular Disease: Visualizing atherosclerotic plaques, myocardial infarction, or thrombosis.
Inflammatory and Infectious Diseases: Tracking immune cell migration, imaging bacterial infections, or monitoring the response to anti-inflammatory therapies.
Adapting existing targeting ligands or developing new ones for these disease areas and conjugating them to Sulfo-Cy7.5 could significantly expand the utility of this fluorophore in biomedical research.
Computational Chemistry and Modeling for Predictive Dye Design
The traditional approach to developing new fluorescent probes often involves laborious trial-and-error synthesis and testing. Computational chemistry and molecular modeling offer a powerful alternative for accelerating this process. nih.gov Future research will increasingly rely on these in silico methods to predict the properties of novel Sulfo-Cy7.5 derivatives before they are synthesized.
Key applications of computational modeling include:
Predicting Photophysical Properties: Using quantum mechanics calculations to predict how structural modifications will affect the absorption and emission spectra, quantum yield, and photostability of the dye.
Modeling Ligand-Receptor Interactions: Docking studies can predict the binding affinity of a newly designed probe to its target protein, helping to prioritize the most promising candidates for synthesis. nih.gov
Simulating Pharmacokinetic Behavior: Predicting properties like solubility, protein binding, and membrane permeability to guide the design of probes with improved in vivo performance. nih.gov
By integrating computational modeling into the design workflow, researchers can more rapidly develop optimized Sulfo-Cy7.5 probes tailored for specific applications.
Strategies for Improving In Vivo Pharmacokinetics for Hybrid Imaging Agents
A significant challenge for Sulfo-Cy7.5-based probes, particularly hybrid agents that also incorporate a radionuclide for PET imaging, is achieving favorable in vivo pharmacokinetics. Studies have shown that some Sulfo-Cy7.5 conjugates exhibit slow blood clearance and retention in non-target tissues like the liver and kidneys. nih.gov This can lead to a low target-to-background signal ratio, especially at early time points required for PET imaging with short-lived isotopes. One study noted that a Sulfo-Cy7 conjugate demonstrated suboptimal properties, including high lipophilicity and retention in non-target organs, leading to its exclusion from further imaging studies. nih.gov
Future research must focus on strategies to fine-tune pharmacokinetics, such as:
Hydrophilicity Enhancement: Increasing the water solubility of the probe by incorporating additional sulfonate groups or hydrophilic linkers (e.g., polyethylene (B3416737) glycol) to promote rapid renal clearance.
Reducing Plasma Protein Binding: While some protein binding can increase circulation time, excessive binding can contribute to high background signals. nih.gov Modifications to the dye structure can help modulate this interaction.
Successfully addressing these pharmacokinetic challenges is essential for translating advanced Sulfo-Cy7.5 hybrid imaging agents from the laboratory to a clinical setting. nih.gov
Q & A
Q. What key physicochemical properties of Sulfo-Cy7.5 carboxylic acid make it suitable for biomedical imaging applications?
this compound is a near-infrared (NIR) fluorescent dye with dual functional groups: a carboxylic acid for covalent conjugation and sulfonate ions for enhanced water solubility. Its NIR emission (~780–800 nm) minimizes background autofluorescence in biological tissues, while the sulfonate groups improve solubility in aqueous buffers, critical for in vivo applications. The molecular weight (1083.41 g/mol) and deep blue solid form require careful handling to avoid aggregation .
Q. How is this compound chemically activated for conjugation with biomolecules like proteins or antibodies?
The carboxylic acid group is activated via carbodiimide chemistry, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This forms an NHS ester intermediate that reacts with primary amines (e.g., lysine residues) on target biomolecules. Reaction conditions (pH 6–8, 4–25°C, 1–2 hours) must be optimized to balance efficiency and protein stability .
Q. What storage conditions are recommended to preserve this compound stability?
Store the dye as a lyophilized powder in airtight, light-protected containers at –20°C. Reconstituted solutions in anhydrous DMSO or PBS should be aliquoted, shielded from light, and used within one week to prevent hydrolysis or photobleaching .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency while minimizing fluorescence quenching in this compound-labeled antibodies?
- Molar Ratio: Use a 5:1 to 10:1 dye-to-antibody ratio to avoid over-labeling, which can sterically hinder antigen binding.
- Buffer Selection: Phosphate-buffered saline (PBS, pH 7.4) or borate buffers (pH 8.5) are optimal. Avoid amine-containing buffers (e.g., Tris).
- Purification: Remove unreacted dye via size-exclusion chromatography or dialysis. Validate labeling efficiency using UV-Vis spectroscopy (absorbance at 785 nm and 280 nm for protein correction) .
Q. What experimental strategies address discrepancies in fluorescence intensity when using this compound in heterogeneous biological matrices?
- Environmental Calibration: Account for pH, ionic strength, and temperature variations by including internal controls (e.g., free dye in matched matrices).
- Quenching Mitigation: Add bovine serum albumin (BSA, 1% w/v) to reduce nonspecific interactions or use anti-fading agents in fixed tissues.
- Cross-Validation: Compare results with alternative NIR dyes (e.g., ICG derivatives) to isolate matrix-specific effects .
Q. How do sulfonate groups influence the biodistribution of this compound conjugates compared to non-sulfonated analogs?
Sulfonate groups enhance hydrophilicity, reducing nonspecific binding to lipid membranes and improving renal clearance. This decreases background signal in in vivo imaging but may shorten circulation half-life. Comparative studies with Cy7.5 carboxylic acid (non-sulfonated) show sulfonated conjugates exhibit 20–30% faster clearance in murine models, necessitating adjusted imaging time windows .
Q. What analytical techniques are most effective for characterizing this compound-biomolecule conjugates?
- HPLC-SEC: Size-exclusion chromatography to assess conjugate purity and aggregation.
- Mass Spectrometry: MALDI-TOF or ESI-MS to confirm dye-to-biomolecule ratios.
- Fluorescence Spectroscopy: Validate emission profiles (λex/λem = 750/800 nm) and quantum yield in target buffers .
Data Contradiction and Troubleshooting
Q. How should researchers interpret conflicting reports on this compound’s stability in serum-containing media?
Discrepancies often arise from variations in serum batch (e.g., esterase activity) or incubation duration. Perform time-course stability assays:
- Incubate conjugate in 10% fetal bovine serum (FBS) at 37°C.
- Sample at 0, 1, 4, and 24 hours.
- Analyze via fluorescence intensity and SDS-PAGE to detect degradation. If instability is observed, switch to serum-free media during labeling or use protease inhibitors .
Q. What steps resolve inconsistent labeling efficiency across repeated conjugation experiments?
- Standardize Activation: Pre-activate the dye with EDC/NHS in anhydrous DMSO for 30 minutes before adding to the protein.
- Control Humidity: Conduct reactions in a desiccator to prevent hydrolysis of the NHS ester.
- Quantify Free Dye: Use centrifugal filters (e.g., 10 kDa MWCO) to remove unreacted dye and calculate labeling efficiency spectrophotometrically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
